(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research focuses on the synthesis, crystal structure, and properties of compounds that contain fluorophenyl and methoxyphenyl groups, similar to the chemical of interest. For instance, the synthesis and characterization of boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, were achieved through a three-step substitution reaction. These compounds were then analyzed using various spectroscopic methods and X-ray diffraction, providing insight into their molecular structures and physical properties. Such studies are crucial for understanding the chemical behavior and potential applications of related fluorophenyl and pyrrolidinyl methanone derivatives in areas like material science and pharmaceuticals (Huang et al., 2021).
Pharmaceutical Applications
Compounds with structures similar to (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone have been explored for their pharmaceutical applications. For example, derivatives of pyrrolidinyl methanone have been studied for their potential as P2X7 antagonists, which are relevant in treating mood disorders. These studies include the development of novel compounds showing robust receptor occupancy at low doses in animal models, indicating potential therapeutic benefits for mood disorder treatments (Chrovian et al., 2018).
Formulation and Solubility Enhancement
The development of formulations to increase the in vivo exposure of poorly water-soluble compounds is another area of research. Investigations into various solution formulations can prevent or delay precipitation, achieving higher plasma concentrations and improving dose proportionality. This research is pivotal for enhancing the bioavailability of pharmacologically active compounds, including those structurally related to this compound (Burton et al., 2012).
Antimicrobial Activity
Synthesis and evaluation of antimicrobial activity have been conducted on compounds sharing a core structure with the chemical of interest. For example, (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and showed considerable antimicrobial activity against a range of pathogens. Such studies suggest potential applications of structurally related compounds in developing new antimicrobial agents (Kumar et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have shown activity against ck1γ and ck1ε .
Mode of Action
It’s suggested that the chiral moiety of similar compounds influences kinase inhibition . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to their bioactivity .
Pharmacokinetics
The pyrrolidine ring in the compound structure is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . These properties could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown nanomolar activity against certain targets, suggesting potential bioactivity .
Action Environment
The spatial orientation of substituents in similar compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVBPYEAHSVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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